molecular formula C16H19ClN2O3 B8198044 tert-Butyl (2-((2-chloroquinolin-6-yl)oxy)ethyl)carbamate

tert-Butyl (2-((2-chloroquinolin-6-yl)oxy)ethyl)carbamate

Cat. No.: B8198044
M. Wt: 322.78 g/mol
InChI Key: YIZRBVQSKMTEIY-UHFFFAOYSA-N
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Description

tert-Butyl (2-((2-chloroquinolin-6-yl)oxy)ethyl)carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl carbamate group and a 2-chloroquinoline moiety connected via an ethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-((2-chloroquinolin-6-yl)oxy)ethyl)carbamate typically involves multiple steps. One common method includes the reaction of 2-chloroquinoline with an appropriate ethoxy reagent to form the intermediate, which is then reacted with tert-butyl carbamate under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane or chloroform and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-((2-chloroquinolin-6-yl)oxy)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted quinoline compounds .

Scientific Research Applications

tert-Butyl (2-((2-chloroquinolin-6-yl)oxy)ethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2-((2-chloroquinolin-6-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and carbamate esters, such as:

  • tert-Butyl carbamate
  • 2-chloroquinoline
  • Ethyl carbamate

Uniqueness

What sets tert-Butyl (2-((2-chloroquinolin-6-yl)oxy)ethyl)carbamate apart is its unique combination of a quinoline moiety with a carbamate group, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

tert-butyl N-[2-(2-chloroquinolin-6-yl)oxyethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3/c1-16(2,3)22-15(20)18-8-9-21-12-5-6-13-11(10-12)4-7-14(17)19-13/h4-7,10H,8-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZRBVQSKMTEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC2=C(C=C1)N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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